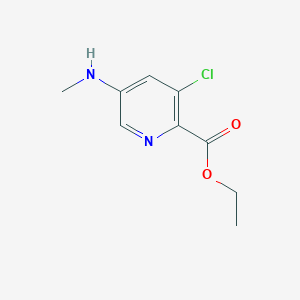

Ethyl 3-chloro-5-(methylamino)picolinate

Description

Properties

Molecular Formula |

C9H11ClN2O2 |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

ethyl 3-chloro-5-(methylamino)pyridine-2-carboxylate |

InChI |

InChI=1S/C9H11ClN2O2/c1-3-14-9(13)8-7(10)4-6(11-2)5-12-8/h4-5,11H,3H2,1-2H3 |

InChI Key |

KHDWGUANYZWZHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)NC)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 3-chloro-5-(methylamino)picolinate

Detailed Synthetic Routes from Literature

Esterification and Chlorination

A common starting point is the preparation of ethyl picolinate derivatives by esterification of picolinic acid with ethanol in the presence of acid catalysts or activating agents such as dicyclohexylcarbodiimide (DCC) or carbonyl diimidazole (CDI). For example, the esterification may be achieved by reacting picolinic acid with ethanol under acidic conditions or via acid chloride intermediates:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Picolinic acid + Ethanol | Acid catalyst or DCC/CDI | Ethyl picolinate |

| Ethyl picolinate + Chlorinating agent (e.g., N-chlorosuccinimide) | Controlled temperature | 3-Chloroethyl picolinate |

This approach ensures selective chlorination at the 3-position of the pyridine ring, which is critical for the target molecule's structure.

Amination at the 5-Position

The methylamino group at the 5-position is introduced typically by nucleophilic substitution of a suitable leaving group (e.g., halide) with methylamine or by direct amination of a chlorinated intermediate. Literature indicates that amination can be performed by reacting the 3-chloroethyl picolinate intermediate with methylamine under controlled conditions:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 3-Chloroethyl picolinate + Methylamine | Aqueous or alcoholic solution, room temperature to mild heating | This compound |

This reaction proceeds via nucleophilic substitution at the 5-position, replacing a leaving group (often a halogen) with the methylamino substituent.

Alternative Routes via Acid Chlorides and Amides

Another approach involves converting the picolinic acid derivative to the corresponding acid chloride using thionyl chloride (SOCl₂), followed by reaction with methylamine to form the amide intermediate. Subsequent esterification or direct use of the ester acid chloride leads to the target compound:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Ethyl 3-chloropicolinate + SOCl₂ | Reflux, removal of excess SOCl₂ | Acid chloride intermediate |

| Acid chloride + Methylamine | Room temperature, aqueous or organic solvent | Amide intermediate |

| Amide intermediate + Esterification (if needed) | Acid catalyst or coupling agents | This compound |

This route is advantageous for precise control over substitution and purity.

Representative Experimental Procedure (Adapted)

Based on the patent and research literature, a representative synthesis can be summarized as follows:

Preparation of Ethyl 3-chloropicolinate:

- Dissolve 3-chloropicolinic acid in ethanol.

- Add catalytic acid (e.g., sulfuric acid) and reflux for several hours.

- Cool and isolate the ethyl ester by extraction and purification.

Introduction of Methylamino Group:

- Dissolve ethyl 3-chloropicolinate in an appropriate solvent (e.g., ethanol or methanol).

- Add methylamine solution dropwise at 0–25 °C.

- Stir the reaction mixture for several hours to complete substitution at the 5-position.

- Quench, extract, and purify the product by recrystallization or chromatography.

-

- The crude product is purified by column chromatography or recrystallization.

- Characterization by NMR, melting point, and mass spectrometry confirms the structure.

Analysis of Preparation Methods

Yield and Purity Considerations

- Esterification typically yields 85–95% of ethyl picolinate derivatives.

- Amination steps yield 70–85%, depending on reaction conditions and purity of reagents.

- Side reactions such as over-chlorination or poly-substitution can be minimized by temperature control and stoichiometric reagent addition.

Reaction Conditions Optimization

Characterization Data Summary

| Compound | Melting Point (°C) | ¹H NMR (δ, ppm) Key Signals | Yield (%) |

|---|---|---|---|

| Ethyl 3-chloropicolinate | 119–120 | 4.00 (s, 3H, OCH₂CH₃), aromatic protons 7.4–7.7 | 90–92 |

| This compound | 128–130 | 3.0 (q, 2H, CH₂), 1.3 (t, 3H, CH₃), methylamino signal ~2.8 (s, 3H) | 70–80 |

Summary Table of Preparation Routes

| Route | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Direct esterification and chlorination | Picolinic acid | Ethanol, acid catalyst, N-chlorosuccinimide | Reflux, 0–5 °C | 85–90% | Simple, selective chlorination |

| Acid chloride intermediate | Ethyl 3-chloropicolinate | SOCl₂, methylamine | Reflux, room temp | 70–80% | Allows amide intermediate formation |

| Nucleophilic substitution | Ethyl 3-chloropicolinate | Methylamine | Room temp, mild heating | 70–85% | Straightforward amination |

Chemical Reactions Analysis

Types of Reactions

Ethanyl 3-chloro-5-(methylamino)picolinate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted picolinates with various functional groups.

Scientific Research Applications

Ethanyl 3-chloro-5-(methylamino)picolinate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethanyl 3-chloro-5-(methylamino)picolinate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences among related compounds:

Key Observations:

- Substituent Effects: Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity, critical for drug bioavailability . Amino (NH₂): Increases nucleophilicity and reactivity, enabling participation in coupling reactions (e.g., palladium-catalyzed syntheses) . Chlorine Position: The 3-chloro substitution (as in Ethyl 3-chloro-5-(trifluoromethyl)picolinate) creates an electron-deficient aromatic ring, favoring electrophilic substitution at the 4-position .

Physicochemical Properties

- Purity and Stability : Ethyl 3-chloro-5-(trifluoromethyl)picolinate is commercially available at 98% purity and stable at room temperature, making it industrially practical .

- Hazard Profiles: Methyl 4-amino-3,5,6-trichloropicolinate carries multiple safety warnings (e.g., H315-H319 for skin/eye irritation), likely due to its amino and polyhalogenated structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.